molecular formula C23H14Br2IN3O4 B11532234 2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11532234
M. Wt: 683.1 g/mol
InChI Key: ZBZSSLQIQFJQAL-KVSWJAHQSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by the presence of bromine, iodine, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms at the 2 and 4 positions of the phenyl ring.

    Hydrazone Formation: Reaction of the brominated phenyl compound with 2-cyanophenoxyacetic acid hydrazide to form the hydrazone intermediate.

    Iodination: Introduction of the iodine atom at the 2 position of the benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The presence of bromine, iodine, and cyano groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but lacks the iodine atom.

    2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate: Similar structure but has a bromine atom instead of iodine.

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and iodine atoms, along with the cyano group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H14Br2IN3O4

Molecular Weight

683.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H14Br2IN3O4/c24-16-9-15(12-28-29-21(30)13-32-20-8-4-1-5-14(20)11-27)22(18(25)10-16)33-23(31)17-6-2-3-7-19(17)26/h1-10,12H,13H2,(H,29,30)/b28-12+

InChI Key

ZBZSSLQIQFJQAL-KVSWJAHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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